2-Methyl-4-pyrrolidin-1-yl-benzaldehyde
Overview
Description
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl group and a pyrrolidine ring, making it a versatile intermediate in organic synthesis and research .
Scientific Research Applications
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde has diverse applications in scientific research:
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. For instance, it can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, it may enhance or inhibit specific metabolic pathways, leading to changes in the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrolidine under reductive conditions . The nitro group is reduced to an amine, which then undergoes cyclization to form the pyrrolidine ring. Common reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Substitution: The methyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Methyl-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, facilitating various biochemical pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidino)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of both a methyl group and a pyrrolidine ring, which confer distinct chemical properties and reactivity. This combination enhances its versatility as a synthetic intermediate and its potential in various applications .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJINLHPFVAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359323 | |
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84754-31-4 | |
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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